
2,2-Diiodobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diiodobutane is an organic compound with the molecular formula C4H8I2. It is a derivative of butane where two iodine atoms are attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diiodobutane can be synthesized through the iodination of butane derivatives. One common method involves the reaction of butane with iodine in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the selective iodination at the desired carbon atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diiodobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form butane or other lower iodinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of butanone or other oxygenated compounds
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products:
Substitution: Products include various butane derivatives with different functional groups.
Reduction: Butane and mono-iodobutane.
Oxidation: Butanone and other oxygenated compounds.
Scientific Research Applications
2,2-Diiodobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential effects on biological systems, including its use as a radiolabeling agent.
Medicine: Research is ongoing into its potential use in diagnostic imaging and as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 2,2-Diiodobutane exerts its effects involves the interaction of its iodine atoms with other molecules. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other substances. This can affect molecular targets and pathways, leading to various chemical transformations .
Comparison with Similar Compounds
2-Iodobutane: A mono-iodinated derivative of butane with different reactivity and applications.
1,4-Diiodobutane: Another diiodinated butane derivative with distinct chemical properties and uses
Uniqueness: 2,2-Diiodobutane is unique due to the positioning of its iodine atoms, which significantly influences its chemical behavior and reactivity. This makes it particularly useful in specific synthetic applications where selective iodination is required .
Properties
CAS No. |
29443-50-3 |
|---|---|
Molecular Formula |
C4H8I2 |
Molecular Weight |
309.92 g/mol |
IUPAC Name |
2,2-diiodobutane |
InChI |
InChI=1S/C4H8I2/c1-3-4(2,5)6/h3H2,1-2H3 |
InChI Key |
LGXRSMGEDJRTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


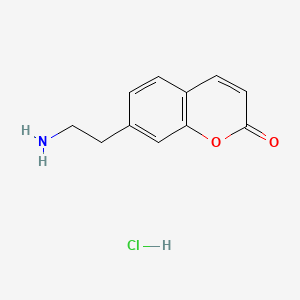
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
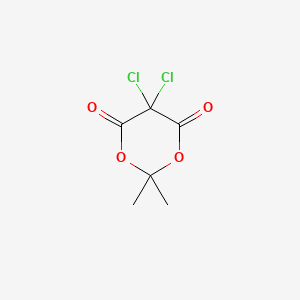

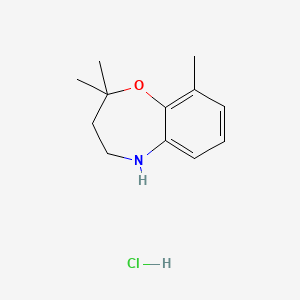
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
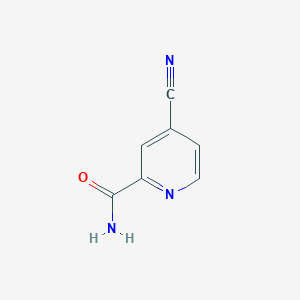
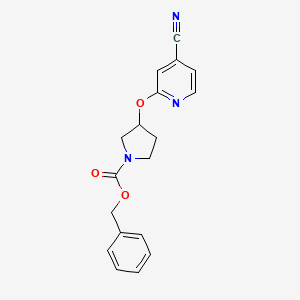
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)

![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)
